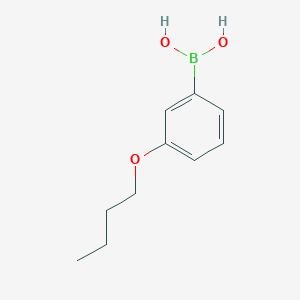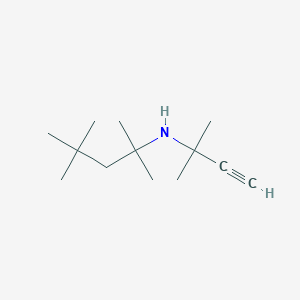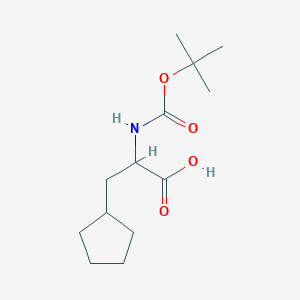
Boc-beta-cyclopentyl-DL-alanine
Overview
Description
Boc-beta-cyclopentyl-DL-alanine (BOC-β-CPDA) is an amino acid derivative that has a wide range of applications in organic synthesis, biochemistry, and pharmaceuticals. It is a key intermediate for the synthesis of peptides, peptidomimetics, and other bioactive molecules. BOC-β-CPDA has been used in the synthesis of peptides, peptidomimetics, and other bioactive molecules and has been found to be a useful tool for the study of protein-ligand interactions.
Scientific Research Applications
1. Peptide Formation and Amyloid Aggregation
Boc-beta-cyclopentyl-DL-alanine has been studied in the context of peptide formation and amyloid aggregation. Research shows that peptides containing this compound can form beta-sheet structures, which are characteristic of neurodegenerative disease-causing amyloid aggregates. This was demonstrated in a study where a model tripeptide containing beta-alanine formed an infinite parallel beta-sheet structure through intermolecular interactions, showing fibrillar morphology typical of amyloid aggregates (Maji, Drew, & Banerjee, 2001).
2. Synthesis of Peptides with Modified Amino Acids
Another application is the synthesis of peptides with modified amino acids. For instance, peptides containing derivatives of DL-alanine, protected with the t-butoxycarbonyl (t-BOC) group, have been synthesized for various purposes. These modified peptides have applications in biochemical studies and could be potential candidates for therapeutic uses (Doel, Jones, & Walker, 1974).
3. Construction of Glycoconjugates
The use of this compound in the construction of glycoconjugates on a solid support is another significant application. This approach is vital in glycobiological applications, where synthetic glycoclusters mimic naturally occurring carbohydrate ligands. These glycoconjugates have potential uses in understanding and manipulating carbohydrate binding in biological systems (Katajisto et al., 2002).
4. Development of Cationic Polymers for RNA Delivery
In the field of polymer chemistry, this compound has been used in the development of cationic methacrylate polymers. These polymers, containing amino acid moieties, have applications in the delivery of small interfering RNA, which is crucial for gene silencing and therapeutic interventions (Kumar, Roy, & De, 2012).
5. Self-Assembly into Nanorods
The self-assembly of peptides containing this compound into nanostructures like nanorods is another intriguing application. Such structures have potential applications in nanotechnology and materials science. For example, a study showed that an acyclic tetrapeptide containing this compound self-assembled into a continuous hydrogen-bonded supramolecular helix, leading to the formation of polydisperse nanorods (Haldar et al., 2003).
Mechanism of Action
Target of Action
As a derivative of the amino acid alanine, it may interact with proteins or enzymes that recognize or process alanine .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets. The Boc (tert-butoxycarbonyl) group in Boc-beta-cyclopentyl-DL-alanine is a protective group used in organic synthesis . It protects the amino functions during the synthesis of multifunctional targets . The cyclopentyl group may also influence the compound’s interaction with its targets, potentially altering their function or activity .
Biochemical Pathways
Given its structure, it may be involved in pathways related to protein synthesis or metabolism, where amino acids and their derivatives play crucial roles .
Pharmacokinetics
Like other amino acid derivatives, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its targets and the biochemical pathways it affects. As a protective group, the Boc group can prevent unwanted reactions at the amino site, ensuring the correct synthesis of the desired compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature and pH can affect the stability of the Boc group . Furthermore, the presence of other compounds or substances in the environment can also impact the compound’s action and efficacy .
Properties
IUPAC Name |
3-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTWGGHVJJRREA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301169341 | |
| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301169341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401514-71-4 | |
| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401514-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301169341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




acetate](/img/structure/B1335835.png)
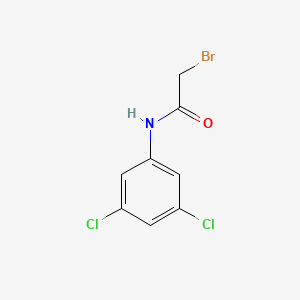
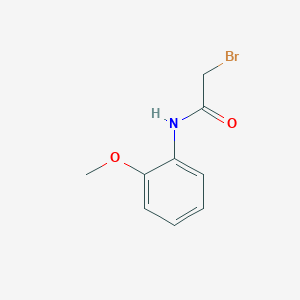
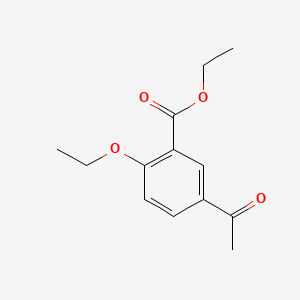

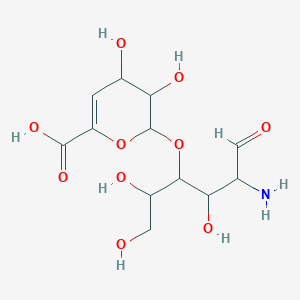

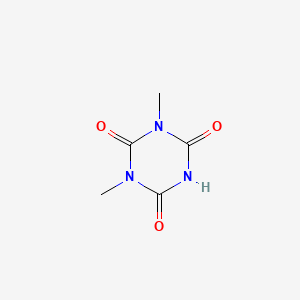
![1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole](/img/structure/B1335862.png)
